Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
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Overview
Description
- Reactants: Pyridazine-3,6-dicarboxylic acid and mercuric chloride
- Conditions: Aqueous medium with stirring
- Product: Chloromercuri-pyridazine derivative
Step 3: Methoxylation
- Reactants: Chloromercuri-pyridazine derivative and methanol
- Conditions: Acidic medium
- Product: Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chloromercuri and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
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Step 1: Preparation of Pyridazine Core
- Reactants: Hydrazine and maleic anhydride
- Conditions: Reflux in ethanol
- Product: Pyridazine-3,6-dicarboxylic acid
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
Oxidation: Oxidized pyridazine derivatives
Reduction: Reduced pyridazine derivatives
Substitution: Substituted pyridazine derivatives with various functional groups
Scientific Research Applications
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and medicinal chemistry.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as indole mimetics.
Tetrahydro-4H-pyran-4-one: Used as an intermediate in organic synthesis and has potential biological activities.
Uniqueness
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide stands out due to its unique combination of a chloromercuri group and a pyridazinedicarboximide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
93168-21-9 |
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Molecular Formula |
C8H13ClHgN3O3+ |
Molecular Weight |
435.25 g/mol |
IUPAC Name |
chloro-(6-methoxy-4-methyl-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-4-ium-7-yl)mercury |
InChI |
InChI=1S/C8H12N3O3.ClH.Hg/c1-11-5-6(14-2)3-4-10(11)7(12)9-8(11)13;;/h3,6H,4-5H2,1-2H3;1H;/q;;+1 |
InChI Key |
OIKUKASVKGOFFA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CC(C(CN1C(=O)NC2=O)[Hg]Cl)OC |
Origin of Product |
United States |
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